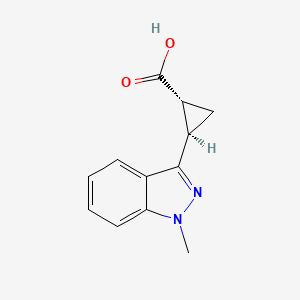

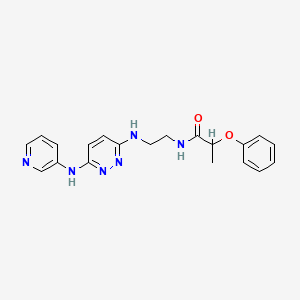

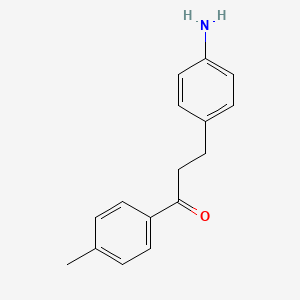

![molecular formula C14H10FN3O3S2 B2424323 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 391218-45-4](/img/structure/B2424323.png)

2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, typically starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a fluorine atom. The thiazole S and amide O atoms lie to the same side of the molecule .Chemical Reactions Analysis

Benzothiazole sulfonamides, such as 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Applications De Recherche Scientifique

Antimicrobial Properties

A study by Jagtap et al. (2010) synthesized novel compounds, including fluorosubstituted sulfonamide benzothiazoles, and screened them for antimicrobial activity. These compounds demonstrated a wide range of biodynamic properties, potentially offering potent biodynamic agents due to their pharmacologically proven therapeutic potentials (Jagtap et al., 2010).

Fluorescent Sensors

Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that can act as fluorescent sensors for Al3+ and Zn2+. These molecules exhibit significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive and selective sensors (Suman et al., 2019).

Synthesis of Fluoroalkylative Aryl Migration Compounds

He et al. (2015) prepared fluorinated sulfinate salts that were used as precursors for di- and monofluoroalkyl radical in a silver-catalyzed cascade reaction. This demonstrates the utility of these compounds in synthesizing complex molecular structures involving fluoroalkylation and aryl migration (He et al., 2015).

Antiproliferative Activities

Mert et al. (2014) studied pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines. These compounds showed selective effects against certain tumor cells, highlighting the potential of such compounds in cancer therapy (Mert et al., 2014).

Synthesis of Halobenzoyl Chlorides

Shlenev et al. (2017) synthesized nitro and sulfonamide derivatives of thiadiazoloquinazolinones using 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides. This research contributes to the synthesis methods of complex organic compounds with potential pharmacological applications (Shlenev et al., 2017).

Propriétés

IUPAC Name |

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIUMOJGZPPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

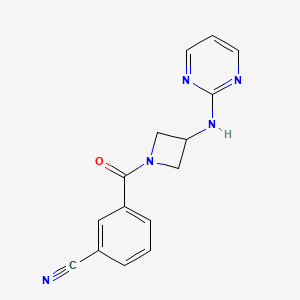

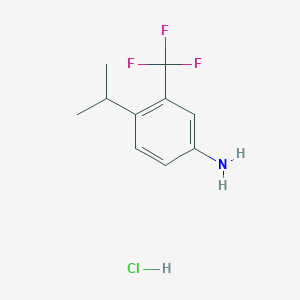

![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)

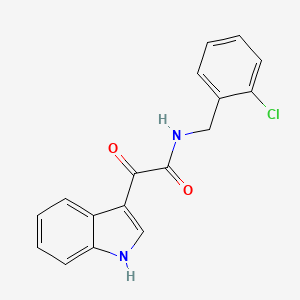

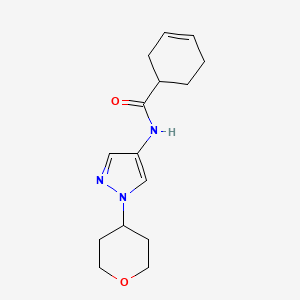

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

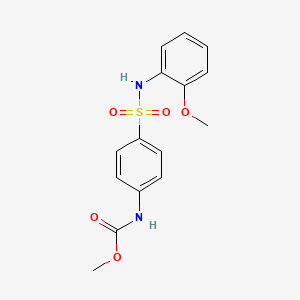

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

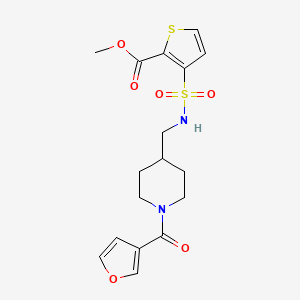

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)